molecular formula C21H19N5O2 B2826873 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 852440-30-3

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2826873
CAS No.: 852440-30-3
M. Wt: 373.416
InChI Key: RDDVHAGZLUWHGE-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is a fused pyrimidine derivative characterized by a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at the 1-position and an N-phenethylacetamide side chain at the 5-position. This scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, depending on substituent modifications . Its synthesis typically involves multi-step reactions, such as cyclization and acylation, as seen in analogous compounds .

Properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-19(22-12-11-16-7-3-1-4-8-16)14-25-15-23-20-18(21(25)28)13-24-26(20)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDVHAGZLUWHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide typically involves the condensation of appropriate starting materials under specific conditions. The common route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the phenyl and phenethylacetamide groups. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This involves a cyclization reaction, often using hydrazine and an appropriate carbonyl compound.

  • Functionalization: : Introduction of the phenyl group via electrophilic substitution or coupling reactions.

  • Acetylation: : Attaching the phenethylacetamide moiety through an amide bond formation reaction, typically involving acyl chlorides and amines under mild conditions.

Industrial Production Methods

Large-scale synthesis can be achieved using similar principles, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide can undergo various chemical reactions due to its multiple reactive sites:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to products such as N-oxides.

  • Reduction: : Reduction reactions can target the carbonyl or nitro groups if present, using reagents like sodium borohydride.

  • Substitution: : Electrophilic or nucleophilic substitution can occur at the aromatic rings or the heterocyclic core, depending on the reaction conditions.

Common Reagents and Conditions

Reactions typically involve common organic reagents:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogenating agents, Grignard reagents, etc.

Major Products

The major products depend on the nature of the reactions. For example, oxidation might yield N-oxides, while reductions typically produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Antitumor Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising antitumor properties. A study demonstrated that compounds with this scaffold could inhibit various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers. For instance, one derivative showed an IC50 of 2.24 µM against A549 cells, significantly lower than doxorubicin, a standard chemotherapy agent . This suggests that the compound could serve as a lead for developing new anticancer therapies.

2. Antimicrobial Properties
Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial activity. A study reported that specific analogs demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

3. Neuroprotective Effects
Emerging research highlights the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives. These compounds may modulate neuroinflammatory pathways and provide protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that these compounds can inhibit neuronal apoptosis and promote cell survival under stress conditions .

Case Studies

Case Study 1: Anticancer Activity
In a controlled study, several pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the pyrazolo scaffold significantly influenced their anticancer properties. For example, one compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, showcasing enhanced potency compared to the parent compound .

Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of different pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. Results showed that specific substitutions on the pyrazolo ring improved activity against these pathogens, suggesting a pathway for developing new antibiotics based on this scaffold .

Data Tables

Compound Target Cell Line IC50 (µM) Activity Type
Compound AA5492.24Antitumor
Compound BMCF-71.74Antitumor
Compound CStaphylococcus aureus15.0Antimicrobial
Compound DE. coli12.5Antimicrobial

Mechanism of Action

Molecular Targets and Pathways

In biological systems, this compound's mechanism of action might involve interactions with specific enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, affecting cellular processes and leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazide Derivatives (N′-Substituted Benzylidene Acetohydrazides)

A closely related compound, N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Figure 15K in ), replaces the phenethylacetamide group with a hydrazide moiety. Key findings include:

  • EGFR Inhibition : IC50 values of 0.186 µM (compound 237) and 0.03 µM (erlotinib control), indicating moderate kinase inhibition .
  • Antiproliferative Activity : MCF-7 IC50 values range from 34.55 ± 2.381 µM (compound 237) to 60.02 ± 2.716 µM (compound 235), with apoptosis induction highest for compound 235 .
  • Structural Impact : The hydrazide group enhances hydrogen bonding in docking studies (PDB ID: 1M17), but the phenethylacetamide in the target compound may improve cell membrane permeability due to its lipophilic tail .

Urea-Linked Pyrazolo[3,4-d]pyrimidines

Mishra et al. (2016) synthesized 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives, which feature a urea group instead of the acetamide chain . These compounds demonstrated:

  • Anticancer Activity : Significant in vitro and in vivo efficacy against solid tumors, attributed to improved solubility from the urea moiety.
  • Structural Advantage : The urea group facilitates stronger hydrogen bonding with kinase ATP-binding pockets compared to acetamide derivatives .

Amino Acid-Modified Acetamide Derivatives

Peptide derivatives, such as ethyl 2-{(R)-4-methyl-2-[(S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanamido] pentanamido] acetate (compound 17 in ), incorporate amino acid ethyl esters into the acetamide side chain. Key observations:

  • Antibacterial Activity: MIC values <1 µg/mL against Staphylococcus aureus, E. faecalis, and E. coli, outperforming ciprofloxacin against resistant P. aeruginosa (MIC = 3 µg/mL) .
Table 2: Antimicrobial Activity of Amino Acid-Modified Derivatives
Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli
17 <1 <1
Ciprofloxacin 0.5 (Sensitive) 3 (Resistant)

Fused Heterocyclic Analogues

Compounds like 2-phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one () share the pyrimidinone core but lack the acetamide side chain. Key differences include:

  • Synthetic Routes : Alkylation and chlorination reactions are used to introduce substituents, similar to methods applicable to the target compound .
  • Spectroscopic Data : IR absorption at 1670–1688 cm<sup>-1</sup> (C=O stretch) aligns with the 4-oxo group in the target compound, confirming core stability .

Biological Activity

The compound 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and other therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4OC_{19}H_{20}N_4O with a molecular weight of approximately 320.39 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core which is essential for its biological activity.

PropertyValue
Molecular FormulaC19H20N4O
Molecular Weight320.39 g/mol
SolubilityModerately soluble in organic solvents; limited in water

The biological activity of this compound primarily involves its interaction with various biomolecules:

  • Kinase Inhibition : It has been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. This inhibition leads to altered cell cycle progression and can induce apoptosis in cancer cells .
  • Binding Interactions : The compound mimics binding interactions within kinase active sites, enhancing its efficacy as a targeted therapeutic agent.

Antitumor Activity

Research indicates that This compound exhibits significant antitumor activity against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HepG2 (hepatoma)
    • PC-3 (prostate cancer)

The compound demonstrated an IC50 value of approximately 2.24 µM against A549 cells, which is notably lower than that of doxorubicin (9.20 µM), suggesting superior efficacy .

Antiparasitic Activity

In addition to its antitumor properties, the compound has shown potential as an antiparasitic agent. It has been tested against Entamoeba histolytica, demonstrating better inhibitory action compared to traditional treatments like metronidazole .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of the compound on multiple tumor cell lines. The findings revealed that it could induce apoptosis effectively at low micromolar concentrations. Flow cytometric analysis confirmed significant apoptotic activity in A549 cells when treated with the compound .

Study 2: Inhibitory Effects on CDK2

The interaction with CDK2 was further characterized through docking studies, revealing that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83. This interaction is crucial for its inhibitory effects on cell cycle progression .

Q & A

Basic Research Questions

Q. What are the critical factors influencing the synthesis yield and purity of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (80–120°C), solvent choice (ethanol or DMSO for solubility), and catalyst selection (e.g., triethylamine for nucleophilic acyl substitution). Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity. Monitor intermediates via TLC and confirm final product using HPLC (>95% purity) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use X-ray crystallography to resolve bond lengths and angles in the pyrazolo[3,4-d]pyrimidine core. Complement with NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., phenyl and phenethyl groups) and FTIR for functional groups (amide C=O stretch at ~1650 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Q. What are standard protocols for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use DSC/TGA to determine thermal degradation thresholds. Store lyophilized samples at -20°C in argon-purged vials to prevent oxidation of the 4-oxo group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

  • Methodological Answer : Perform docking studies (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or Aurora B). Focus on substituent effects:

  • Phenethyl group : Hydrophobic interactions in ATP-binding pockets.
  • 4-Oxo moiety : Hydrogen bonding with catalytic lysine.
    Validate predictions via SAR using analogues with fluorophenyl or trifluoromethoxy substitutions .

Q. What strategies resolve contradictions in reported bioactivity data across cell lines?

  • Methodological Answer : Standardize assays using isogenic cell lines (e.g., wild-type vs. p53-null) to isolate genetic variables. Perform dose-response curves (IC₅₀) with controls for metabolic activity (MTT assay) and apoptosis (Annexin V/PI). Cross-reference with proteomics (Western blot for caspase-3 cleavage) to confirm mechanism .

Q. How do reaction mechanisms differ when introducing electron-withdrawing vs. electron-donating substituents?

  • Methodological Answer : For electron-withdrawing groups (e.g., -CF₃), use Pd-catalyzed cross-coupling (Suzuki-Miyaura) under inert conditions. For electron-donating groups (e.g., -OCH₃), employ nucleophilic aromatic substitution with K₂CO₃ in DMF. Monitor regioselectivity via LC-MS intermediates .

Q. What advanced techniques quantify target engagement in live cells?

  • Methodological Answer : Use CETSA (Cellular Thermal Shift Assay) to measure thermal stabilization of target proteins. Pair with click chemistry probes (alkyne-tagged analogues) for pull-down assays and SILAC-based proteomics to identify off-target interactions .

Key Recommendations

  • Prioritize structure-activity relationship (SAR) studies to optimize the phenethyl and 4-oxo groups for target selectivity .
  • Use synchrotron X-ray for unresolved crystal structures of protein-ligand complexes .
  • Address solubility limitations via PEGylation or prodrug strategies (e.g., esterification of the acetamide) .

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